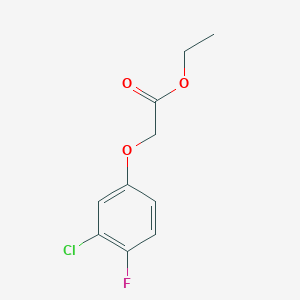
ethyl (3-chloro-4-fluorophenoxy)acetate
説明
Ethyl (3-chloro-4-fluorophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EFPA and is a halogenated derivative of phenoxyacetic acid. EFPA has a molecular formula of C10H9ClF2O3 and a molecular weight of 250.63 g/mol.
科学的研究の応用
EFPA has several potential applications in scientific research, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. EFPA has been used in the synthesis of herbicides, fungicides, and insecticides due to its ability to inhibit plant growth and control pests. EFPA has also been used in the synthesis of anti-inflammatory and analgesic drugs.
作用機序
EFPA acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. EFPA binds to the active site of ALS and inhibits its activity, leading to the accumulation of toxic intermediates and ultimately cell death. EFPA also acts as an insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
EFPA has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. EFPA has been shown to have no mutagenic or carcinogenic effects in vitro or in vivo. EFPA has been shown to have a low potential for bioaccumulation in the environment.
実験室実験の利点と制限
EFPA has several advantages for use in lab experiments, including its high purity and stability. EFPA is also readily available and relatively inexpensive. However, EFPA has some limitations, including its low solubility in water and its potential to form crystals during storage.
将来の方向性
For EFPA include its use as a building block in the synthesis of new pharmaceuticals and agrochemicals and investigating the biosynthesis of branched-chain amino acids and the mechanisms of herbicide and insecticide resistance.
特性
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHZVENZIMYHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589533 | |
| Record name | Ethyl (3-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-18-5 | |
| Record name | Ethyl (3-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,3-phenylenebis(methylenethio)]bis(5-methyl-1,3,4-thiadiazole)](/img/structure/B4664760.png)


![4-(3,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4664790.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4664791.png)
![2-(2-aminophenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4664814.png)
![4-chloro-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4664816.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4664818.png)

![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664835.png)
![4-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4664837.png)

![3-[2-(4-morpholinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4664856.png)
![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)